molecular formula C12H16Si B3050621 (1H-inden-2-yl)trimethylsilane CAS No. 27397-34-8

(1H-inden-2-yl)trimethylsilane

Cat. No.: B3050621
CAS No.: 27397-34-8
M. Wt: 188.34 g/mol
InChI Key: HJLAZBSNDHRRGC-UHFFFAOYSA-N
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Description

(1H-inden-2-yl)trimethylsilane: is an organosilicon compound with the molecular formula C12H16Si . It is characterized by the presence of an indene ring bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-inden-2-yl)trimethylsilane typically involves the reaction of indene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Indene+TrimethylchlorosilaneThis compound+HCl\text{Indene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} Indene+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1H-inden-2-yl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1H-inden-2-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for indene in organic synthesis, allowing for selective reactions on other parts of the molecule.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of silicone-based materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-inden-2-yl)trimethylsilane in chemical reactions involves the reactivity of the trimethylsilyl group. This group can stabilize carbanions, making the compound useful in various nucleophilic substitution reactions. The indene ring can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

  • 2,3-dihydro-1H-inden-2-yl(trimethyl)silane
  • Triisopropyl(1-methyl-1H-inden-2-yl)silane
  • 1H-inden-2-yl pivalate
  • 1H-inden-2-yl nonafluorobutanesulfonate

Comparison: (1H-inden-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity compared to other indene derivatives. The trimethylsilyl group enhances the compound’s stability and reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1H-inden-2-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,3)12-8-10-6-4-5-7-11(10)9-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLAZBSNDHRRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591105
Record name (1H-Inden-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27397-34-8
Record name (1H-Inden-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromomagnesium indene was prepared from 10.0 g (51.3 mmol) of 2-bromoindene and 5 g of magnesium in a nitrogen stream. The reaction product was reacted with 6.5 ml of trimethylchlorosilane to obtain 7.14 g (37.9 mmol) of 2-trimethylsilylindene as a colorless oily product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-inden-2-yl)trimethylsilane
Reactant of Route 2
(1H-inden-2-yl)trimethylsilane
Reactant of Route 3
(1H-inden-2-yl)trimethylsilane
Reactant of Route 4
(1H-inden-2-yl)trimethylsilane
Reactant of Route 5
(1H-inden-2-yl)trimethylsilane
Reactant of Route 6
(1H-inden-2-yl)trimethylsilane

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